molecular formula C14H11N B176835 3-(4-Methylphenyl)benzonitrile CAS No. 133909-96-3

3-(4-Methylphenyl)benzonitrile

Cat. No. B176835
M. Wt: 193.24 g/mol
InChI Key: IDJXCGMHZMGQRV-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)benzonitrile is a chemical compound with the molecular formula C14H11N . It is also known as 4’-methyl-biphenyl-3-carbonitrile .


Molecular Structure Analysis

The molecular structure of 3-(4-Methylphenyl)benzonitrile consists of a biphenyl group with a methyl group attached to one of the phenyl rings and a nitrile group attached to the other . The InChI code for this compound is 1S/C14H11N/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9H,1H3 .


Physical And Chemical Properties Analysis

3-(4-Methylphenyl)benzonitrile has a molecular weight of 193.25 . .

Scientific Research Applications

  • General Use

    • Scientific Field : Industrial Synthesis, Pharmaceuticals, and Scientific Research
    • Application Summary : 3-(4-Methylphenyl)benzonitrile is a chemical compound used as a precursor in industrial synthesis and as a solvent in the perfumery and pharmaceutical industries .
    • Methods of Application : The specific methods of application can vary widely depending on the context, but it is generally used as a solvent or a precursor in chemical reactions .
    • Results or Outcomes : The outcomes also depend on the specific use case. In general, it facilitates various industrial and scientific processes .
  • Spectroscopic Characterization and Biological Activities Study

    • Scientific Field : Spectroscopy, Molecular Structure Analysis, Dielectric Studies, and Biological Activities
    • Application Summary : In this study, the molecular structure of 4-(3-aminophenyl)benzonitrile (a derivative of benzonitrile) was studied using Density Functional Theory .
    • Methods of Application : The study involved computational and experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile. Natural Bond Orbital (NBO) analysis was used to study charge delocalization within the molecule. The molecular electrostatic potential (MEP) map was used to show various active regions of charge distribution on the chemical structure .
    • Results or Outcomes : The study provided insights into the molecular structure and charge distribution of 4-(3-aminophenyl)benzonitrile. It also explored its interaction with the Influenza endonuclease inhibitor .
  • [3+2] Cycloaddition Reaction Study

    • Scientific Field : Organic Chemistry, Reaction Mechanism Study
    • Application Summary : This study investigated the [3+2] cycloaddition reactions of N-methyl-C-4-methyl phenyl-nitrone and 2-propynamide, which have not been extensively studied before .
    • Methods of Application : The study used molecular electron density theory (MEDT) at the B3LYP/6–311++G (d,p) level of theory. It also used an electron localization function (ELF) study and conceptual density functional theory (CDFT) indices .
    • Results or Outcomes : The reactions proceeded through two pairs of stereo- and regioisomeric reaction pathways to generate four different products. The reactions were irreversible due to their exothermic characters .
  • Interstellar Dust Study

    • Scientific Field : Astrochemistry
    • Application Summary : Benzonitrile, the simplest cyanoaromatic, was identified in interstellar dust .
    • Methods of Application : The study involved the use of radio astronomy to identify the presence of benzonitrile in a dust cloud estimated to be 430 light-years away .
    • Results or Outcomes : This discovery marked the first time an aromatic molecule has been discovered in space .
  • Ionic Fragmentation Products of Benzonitrile

    • Scientific Field : Astrochemistry
    • Application Summary : This study investigated the ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons .
    • Methods of Application : The study disentangled the fragmentation and formation processes that take place upon dissociative ionization of benzonitrile. It used these ionic fragmentation products as reactants for low-temperature bottom-up ion–molecule reactions with acetylene .
    • Results or Outcomes : The study revealed exothermic pathways to various (polycyclic) aromatic molecules, including the pentalene and phenylacetylene radical cations . It also showed the unexpected formation of a linked four- and six-membered ring structure (phenylcyclobutadiene radical cation) with molecular formula C10H8˙+ .
  • Pharmaceutical Industry

    • Scientific Field : Pharmaceutical Chemistry
    • Application Summary : In the pharmaceutical industry, benzonitrile is used as an intermediate in the production of various drugs .
    • Methods of Application : The specific methods of application can vary widely depending on the context, but it is generally used as an intermediate in the synthesis of various pharmaceutical compounds .
    • Results or Outcomes : The outcomes also depend on the specific use case. In general, it facilitates the synthesis of various pharmaceutical compounds .

Safety And Hazards

The safety data sheet for benzonitrile indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

3-(4-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJXCGMHZMGQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362719
Record name 3-(4-methylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)benzonitrile

CAS RN

133909-96-3
Record name 3-(4-methylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-methylphenylmagnesium chloride (49 g, 20% solution in tetrahydrofuran) is added dropwise over eight hours to a refluxing solution of 3-bromobenzonitrile (10 g), palladium (II) acetate (2.4 g) and triphenylphosphine (5.8 g) in tetrahydrofuran (200 ml). [HPLC: yield 89-91%]. After cooling to room temperature tetrahydrofuran is removed under vacuum. The residue is taken up in toluene/water (3:1) (200 ml ) and the aqueous phase separated off. The solvent is removed by distillation and the crude product purified by column chromatrography (Kieselgel 60; n-hezane/acetone 3:1) to give 4'-methylbiphenyl-3-carbonitrile as a solid, m.pt. 59-61° C. 1H NMR (CDCl3): 2.41(s,3H), 7.29(d,2H), 7.46(d,2H), 7.49-7.63(m,2H) 7.77-7.85(m,2H).
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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